molecular formula C10H14ClNO B13303776 2-(Tert-butoxy)-5-chloroaniline

2-(Tert-butoxy)-5-chloroaniline

Cat. No.: B13303776
M. Wt: 199.68 g/mol
InChI Key: ZYGHQBMMCCGBKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Tert-butoxy)-5-chloroaniline (CAS 958445-35-7) is a high-purity chemical building block offered with a minimum purity of ≥98% . This compound, with the molecular formula C₁₀H₁₄ClNO and a molecular weight of 199.68 g/mol, is characterized by an aniline group substituted with a tert-butoxy group and a chlorine atom, which can be verified by its SMILES notation, NC1=CC(Cl)=CC=C1OC(C)(C)C . As a specialty aniline derivative, it serves as a versatile intermediate in organic synthesis and medicinal chemistry research, particularly in the development of more complex molecular structures. Researchers value this compound for its potential in constructing combinatorial libraries or as a precursor in pharmaceutical agent synthesis. Proper storage is essential for maintaining stability; it should be kept sealed in a dry environment at 2-8°C . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Please refer to the Safety Data Sheet (SDS) before use and note that specific hazard and precautionary statements apply for safe handling .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

5-chloro-2-[(2-methylpropan-2-yl)oxy]aniline

InChI

InChI=1S/C10H14ClNO/c1-10(2,3)13-9-5-4-7(11)6-8(9)12/h4-6H,12H2,1-3H3

InChI Key

ZYGHQBMMCCGBKR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=C(C=C1)Cl)N

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Tert Butoxy 5 Chloroaniline and Analogues

Strategic Approaches to the Synthesis of 2-(Tert-butoxy)-5-chloroaniline Core Structure

The synthesis of the this compound core structure is a critical process in the development of various chemical entities. The methodologies employed are designed to be efficient and yield the desired product with high purity. These strategies can be broadly categorized into two main approaches: the direct formation of the aryl ether bond and the halogenation of a pre-existing tert-butoxy (B1229062) aniline (B41778) derivative. Each of these approaches encompasses several specific reaction types, which are selected based on the desired outcome and the nature of the starting materials.

Direct Aryl Ether Formation Reactions

The direct formation of the aryl ether linkage is a key strategy in the synthesis of this compound. This approach involves the creation of a bond between an aromatic ring and a tert-butoxy group. Two of the most common methods for achieving this are Ullmann-type condensation reactions and nucleophilic aromatic substitution (SNAr) reactions.

Ullmann-type Condensation Reactions for Aryl Alkoxy Groups

The Ullmann condensation, a copper-catalyzed reaction, is a classic method for forming aryl ethers. wikipedia.orgbyjus.com This reaction typically involves the coupling of an aryl halide with an alcohol in the presence of a copper catalyst. wikipedia.orgbyjus.com The traditional Ullmann reaction often requires harsh conditions, such as high temperatures (often exceeding 210°C) and the use of high-boiling polar solvents like N-methylpyrrolidone, nitrobenzene (B124822), or dimethylformamide. wikipedia.org However, modern advancements have led to the development of milder and more efficient protocols.

Recent developments in Ullmann-type reactions have focused on the use of various ligands to improve reaction conditions and yields. For instance, ligands such as 1-naphthoic acid, 8-hydroxyquinoline, and 1,10-phenanthroline (B135089) have been shown to facilitate the reaction under milder conditions with good yields and functional group tolerance. nih.gov The choice of solvent can also significantly impact the reaction's efficiency, with non-polar solvents like toluene (B28343) or xylene sometimes proving more effective than polar ones. arkat-usa.org The catalyst system is also a critical factor, with air-stable Cu(I) catalysts, such as CuI-PPh3, being explored for their utility in non-polar solvents. arkat-usa.org

The general mechanism of the Ullmann ether synthesis involves the formation of a copper(I) alkoxide, which then reacts with the aryl halide to form the aryl ether and a copper(I) halide. wikipedia.org The reaction is often promoted by a base, with potassium carbonate being a common and inexpensive choice. arkat-usa.org The reactivity of the aryl halide follows the general trend of I > Br > Cl, with aryl iodides being the most reactive. wikipedia.org Electron-withdrawing groups on the aryl halide can accelerate the reaction, while electron-donating groups on the phenol (B47542) can enhance its reactivity. wikipedia.orgarkat-usa.org

Reactant 1Reactant 2CatalystSolventTemperature (°C)Yield (%)Reference
4-chloronitrobenzenephenolCopperNot specified>210Not specified wikipedia.org
Aryl iodideAliphatic alcoholCu(OTf)2/BINAMNot specifiedNot specifiedNot specified nih.gov
Aryl bromidePhenolCuI-PPh3Toluene/Xylene14058.3-67.9 arkat-usa.org
Aryl iodide/bromidePhenol/alcohol(+/-)-diol L3-CuIAcetonitrile (B52724)Not specifiedNot specified nih.gov
Nucleophilic Aromatic Substitution (SNAr) on Halogenated Aromatics

Nucleophilic aromatic substitution (SNAr) is another powerful method for the synthesis of aryl ethers. This reaction involves the substitution of a leaving group, typically a halide, on an aromatic ring by a nucleophile, such as an alkoxide. fishersci.co.ukpressbooks.pub For the reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, such as nitro groups, positioned ortho or para to the leaving group. libretexts.orgopenstax.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. openstax.org

The SNAr reaction generally proceeds via a two-step addition-elimination mechanism. pressbooks.pub In the first step, the nucleophile attacks the carbon atom bearing the leaving group, forming the resonance-stabilized Meisenheimer complex. openstax.org In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. pressbooks.pub The nature of the leaving group is also important, with fluoride (B91410) often being the best leaving group due to its high electronegativity, which makes the carbon atom it is attached to more electrophilic. youtube.com

Recent studies have shown that SNAr reactions can be catalyzed by superbases, such as t-Bu-P4, which can activate both the aryl fluoride and the nucleophile. acs.org This catalytic system allows for a broader range of substrates, including electron-neutral and electron-rich aryl fluorides, and tolerates a wide variety of functional groups. acs.org The reaction can also be performed under milder conditions, sometimes even at room temperature, and can be used for the late-stage functionalization of complex molecules. acs.orgacs.org

Aryl HalideNucleophileConditionsProductYield (%)Reference
2,4,6-trinitrochlorobenzeneNaOH (aq)Room Temperature2,4,6-trinitrophenolNot specified libretexts.org
FluoroareneVarious nucleophilest-Bu-P4 catalystArylated productHigh acs.org
Fluorinated aromaticsTertiary alcoholsNot specifiedAryl-(3°)-alkyl ethersEfficient acs.org
2,4-dimethoxynitrobenzenet-butoxideMicrowave irradiationTransetherification productNot specified researchgate.net

Halogenation Strategies on Tert-Butoxy-Substituted Anilines

The introduction of a halogen atom onto a pre-existing tert-butoxy-substituted aniline is a common strategy for the synthesis of this compound. This approach allows for precise control over the position of the halogen atom on the aromatic ring. The two main methods for achieving this are regioselective chlorination and electrophilic halogenation.

Regioselective Chlorination Methodologies

Regioselective chlorination is a crucial technique for introducing a chlorine atom at a specific position on the aniline ring. The directing effects of the substituents on the ring, in this case, the tert-butoxy and amino groups, play a significant role in determining the position of chlorination. The amino group is a strong activating group and an ortho-, para-director, while the tert-butoxy group is also an activating, ortho-, para-directing group. byjus.com

Several methods have been developed to achieve high regioselectivity in the chlorination of anilines. One approach involves the use of a secondary amine as an organocatalyst with sulfuryl chloride as the chlorine source. rsc.org This metal-free method allows for the ortho-chlorination of a wide range of anilines under mild conditions. rsc.org Another method utilizes copper(II) chloride in an ionic liquid as the solvent, which promotes para-chlorination in high yields under mild conditions. nih.govdoaj.orgbeilstein-journals.org This method avoids the need for hazardous reagents like gaseous HCl or supplementary oxygen. nih.govdoaj.org

The choice of chlorinating agent and reaction conditions can be tailored to achieve the desired regioselectivity. For example, tert-butyl hypochlorite (B82951) in the presence of a zeolite catalyst has been shown to provide remarkable para-selectivity in the chlorination of aromatic compounds. The use of N-chlorosuccinimide (NCS) is another common method for the chlorination of anilines, although it can sometimes lead to mixtures of isomers. tandfonline.com

SubstrateReagentCatalyst/SolventSelectivityYield (%)Reference
AnilineSulfuryl chlorideSecondary amineOrthoNot specified rsc.org
AnilineCopper(II) chlorideIonic liquidParaHigh nih.govdoaj.orgbeilstein-journals.org
Toluenetert-Butyl hypochloriteZeoliteParaHigh
AnilineN-chlorosuccinimideAcetonitrile2,4,6-trichloroGood tandfonline.com
Electrophilic Halogenation Protocols

Electrophilic halogenation is a fundamental reaction in organic chemistry used to introduce halogen atoms onto aromatic rings. wikipedia.org This reaction typically involves the use of a halogen (Cl2 or Br2) in the presence of a Lewis acid catalyst, such as FeCl3 or AlCl3. wikipedia.org The catalyst polarizes the halogen-halogen bond, creating a more electrophilic species that can be attacked by the aromatic ring. youtube.comyoutube.com

The mechanism of electrophilic halogenation involves the formation of a sigma complex, also known as an arenium ion, which is a resonance-stabilized carbocation. youtube.com The loss of a proton from the sigma complex restores the aromaticity of the ring and yields the halogenated product. youtube.com The regioselectivity of the reaction is determined by the directing effects of the substituents already present on the ring. byjus.com

In the case of anilines, the strong activating nature of the amino group can lead to polyhalogenation and oxidation side reactions. byjus.com To control the reaction, it is often necessary to protect the amino group, for example, by converting it to an amide. tandfonline.com This reduces the activating effect of the group and allows for more controlled halogenation. Alternatively, milder halogenating agents, such as N-chlorosuccinimide (NCS) or tert-butyl hypochlorite, can be used to achieve selective monochlorination. tandfonline.commdpi.com Recent advancements have also focused on developing highly regioselective halogenating reagents that can be used under mild conditions, even for complex heteroaromatic compounds. tcichemicals.com

Aromatic CompoundHalogenating AgentCatalystKey FeatureReference
Benzene (B151609)Cl2/Br2FeCl3/AlCl3General method for aromatic halogenation wikipedia.org
AnilineBromine waterNoneForms 2,4,6-tribromoaniline byjus.com
AnilineN-chlorosuccinimideAcetonitrileCan lead to trichlorination tandfonline.com
Indolestert-Butyl hypochloriteNoneVersatile reagent for chlorination mdpi.com

Introduction of the Amino Group via Reduction or Amination Reactions

The final or penultimate step in the synthesis of many aniline derivatives is the formation of the amino group. This is typically achieved either by the reduction of a nitro group precursor or through modern cross-coupling amination reactions.

A prevalent and industrially significant method for synthesizing aromatic amines is the catalytic hydrogenation of the corresponding nitroaromatic compounds. google.com For chloroanilines, this involves the reduction of a chloronitrobenzene precursor. A key challenge in this process is preventing the undesired side reaction of dehalogenation (hydrodechlorination), where the chlorine atom is replaced by hydrogen. rsc.org

The selective reduction of the nitro group in chloronitrobenzenes can be effectively achieved using various catalytic systems. rsc.org Gold catalysts supported on zirconia have demonstrated high selectivity for producing chloroanilines from chloronitrobenzenes without significant dechlorination. rsc.org Similarly, low-pressure hydrogenation using noble metal catalysts (such as palladium) or nickel/cobalt catalysts is a common industrial method. google.com To further suppress dehalogenation, metal oxides can be added to the catalyst system, leading to yields of approximately 98%.

Another consideration is the potential accumulation of hydroxylamine (B1172632) intermediates, which can lead to the formation of impure azo or azoxy byproducts. The addition of catalytic amounts of vanadium compounds to the reaction has been shown to almost completely prevent this accumulation, resulting in purer, whiter final products. google.com The reaction can be performed in a solvent or in a solvent-free manner, which reduces environmental impact and production costs. google.com

Table 1: Catalytic Systems for Hydrogenation of Chloronitrobenzenes

Catalyst SystemSupport/AdditiveKey AdvantagesSource(s)
Gold (Au)Zirconia (ZrO₂)High selectivity, prevents dechlorination rsc.org
Noble Metals / SulfidesMetal OxidesAvoids dehalogenation, ~98% yield
Noble Metal, Ni, or CoVanadium CompoundsPrevents hydroxylamine accumulation, improves purity google.com
γ-Mo₂N (surface)-Provides mechanistic understanding for high selectivity nih.gov
Buchwald-Hartwig Amination and Related Cross-Coupling Methods

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen (C-N) bonds by reacting an aryl halide (or triflate) with an amine. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, offering a significant advantage over traditional methods that often require harsh conditions. wikipedia.org

The catalytic cycle generally proceeds through several key steps: oxidative addition of the aryl halide to a palladium(0) complex, coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. libretexts.orgacsgcipr.org

The success of the reaction is highly dependent on the choice of phosphine (B1218219) ligand coordinated to the palladium center. libretexts.org Early systems used monodentate phosphine ligands like P(o-tolyl)₃. libretexts.orgacsgcipr.org Subsequent development led to more effective catalysts using bulky, electron-rich monodentate ligands (e.g., XPhos, t-BuXPhos) and bidentate ligands (e.g., BINAP, DDPF), which promote the reaction at higher rates, produce better yields, and are effective for less reactive aryl chlorides. wikipedia.orgacsgcipr.orgnih.gov The choice of base (commonly sodium tert-butoxide, cesium carbonate, or lithium bis(trimethylsilyl)amide) and solvent (such as toluene or dioxane) is also critical for optimizing the reaction conditions. acsgcipr.orgnih.gov This method allows for the direct coupling of an amine with a suitable tert-butoxy-substituted aryl halide to form the target aniline structure.

Table 2: Representative Ligands for Buchwald-Hartwig Amination

Ligand TypeExample(s)Typical Coupling PartnersSource(s)
MonodentateP(o-tolyl)₃Aryl Bromides libretexts.orgacsgcipr.org
BidentateBINAP, DDPFAryl Iodides, Triflates, Primary Amines wikipedia.org
Sterically HinderedXPhos, t-BuXPhosAryl Chlorides, Aryl Bromides nih.govtcichemicals.com

Precursor Synthesis and Protecting Group Chemistry Relevant to this compound

The synthesis of a complex molecule like this compound requires the strategic construction of its precursors and the use of protecting groups to mask reactive functionalities during synthesis.

In multi-step organic syntheses, protecting groups are essential for masking reactive functional groups, such as amines, to prevent them from undergoing unwanted reactions. researchgate.net The amino group is nucleophilic and basic, making it susceptible to reaction with a wide range of reagents. researchgate.net The tert-butyloxycarbonyl (Boc) group is one of the most common and effective protecting groups for amines. researchgate.netgsconlinepress.com

The Boc-protection of an aniline, such as 3-chloroaniline, is typically achieved by reacting it with di-tert-butyl dicarbonate (B1257347), often abbreviated as (Boc)₂O. gsconlinepress.comgsconlinepress.com This reaction can be performed under various conditions. While it can be done without a catalyst, various catalysts have been developed to improve efficiency and allow for milder conditions, such as reacting at room temperature. researchgate.netresearchgate.net A simple and environmentally friendly protocol involves using a water-acetone mixture under catalyst-free conditions to afford the N-Boc protected aniline in excellent yield. researchgate.net The Boc group is valued for its stability under many reaction conditions and its straightforward removal, typically by treatment with a strong acid like trifluoroacetic acid or hydrochloric acid in a suitable solvent. gsconlinepress.com

Halogenated anilines are crucial intermediates in the production of pharmaceuticals, dyes, and agricultural chemicals. chemicalbook.com 3-Chloroaniline, a key precursor, can be synthesized through several established routes.

The most common industrial method is the reduction of 3-nitrochlorobenzene. chemicalbook.comchemicalbook.com This reduction is often carried out via catalytic hydrogenation at low pressure using noble metal catalysts. An alternative classical method involves reduction with iron powder in the presence of an acid or a salt like ferrous sulfate. chemicalbook.com

A more fundamental synthesis starts from benzene. This multi-step process involves:

Nitration: Benzene is treated with a mixture of nitric acid and sulfuric acid to produce nitrobenzene. vedantu.com

Chlorination: The nitrobenzene is then chlorinated. The nitro group is a meta-director, which leads to the formation of 3-nitrochlorobenzene. vedantu.com

Reduction: The nitro group of 3-nitrochlorobenzene is reduced to an amino group, yielding 3-chloroaniline. vedantu.com

Table 3: Synthetic Routes to 3-Chloroaniline

Starting MaterialKey StepsReagentsNotesSource(s)
3-NitrochlorobenzeneReductionCatalytic Hydrogenation (e.g., with Pd/C) or Fe/acidCommon industrial method. chemicalbook.comchemicalbook.com
Benzene1. Nitration2. Chlorination3. Reduction1. HNO₃/H₂SO₄2. Cl₂/FeCl₃3. Fe/HCl or H₂/catalystA multi-step synthesis from a basic feedstock. vedantu.com

Preparation of Tert-Butoxy-Substituted Precursors

The introduction of the tert-butoxy group onto the aromatic ring is a key step in forming the backbone of this compound. This is generally accomplished through the O-tert-butylation of a corresponding phenolic precursor.

Several methods exist for the synthesis of aromatic tert-butyl ethers from phenols. A traditional approach involves reacting the phenol with isobutene in the presence of a strong acid catalyst. researchgate.net Alternative and often more convenient reagents have been developed. For instance, reacting a phenol with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a Lewis acid catalyst can yield the tert-butyl ether. researchgate.net Another method involves the use of alkyl t-butyl ethers, such as methyl t-butyl ether (MTBE), which can react with phenols in the presence of an acidic catalyst like an ion-exchange resin. google.com For sterically hindered phenols, DMF di-tert-butyl acetal (B89532) has proven to be a very convenient reagent, affording high yields of the corresponding tert-butyl ether. researchgate.net The choice of method depends on the specific substrate, desired yield, and reaction conditions.

Table 4: Methods for O-tert-Butylation of Phenols

ReagentCatalyst/ConditionsApplicabilitySource(s)
IsobuteneStrong acid (e.g., H₂SO₄)Traditional method researchgate.net
Di-tert-butyl dicarbonateLewis acid (e.g., Mg(ClO₄)₂)General synthesis of tert-butyl ethers researchgate.net
Alkyl t-butyl ether (e.g., MTBE)Acidic catalyst (e.g., ion-exchange resin)Uses liquid reagents instead of gaseous isobutene google.com
DMF di-tert-butyl acetalHeatConvenient for bulky/sterically hindered phenols researchgate.net

Sustainable and Scalable Synthetic Protocols for this compound

As the chemical industry moves towards more environmentally responsible practices, the development of sustainable and scalable synthetic routes is a primary focus. This involves redesigning chemical syntheses to reduce waste, minimize energy consumption, and use less hazardous materials.

Green chemistry provides a framework for designing chemical products and processes that are more environmentally benign. mdpi.com The application of these principles to the synthesis of this compound and its analogues can lead to significant improvements in sustainability. nih.gov

Key green chemistry principles applicable to this synthesis include: mdpi.comumich.edu

Waste Prevention: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product (high atom economy).

Use of Catalysis: Employing catalytic reagents (like the palladium and copper catalysts discussed previously) in small amounts is superior to using stoichiometric reagents, which are consumed in the reaction and generate more waste. umich.edu

Designing Safer Chemicals: Synthesizing products that are effective yet have minimal toxicity.

Use of Safer Solvents and Auxiliaries: Minimizing the use of hazardous organic solvents. Research into using water as a solvent or performing reactions under solvent-free conditions is a key area of green chemistry. mdpi.comnih.gov For example, microwave-assisted solvent-free reactions have been shown to be highly efficient for various organic transformations. umich.eduresearchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. Microwave irradiation is one technique that can improve energy efficiency by rapidly heating the reaction mixture. mdpi.comresearchgate.net

Use of Renewable Feedstocks: While not always directly applicable to complex aromatic compounds, this principle encourages the use of starting materials derived from renewable sources.

For the synthesis of substituted anilines, green approaches might involve developing a one-pot synthesis that avoids the isolation of intermediates, thereby reducing solvent use and waste. nih.gov Another strategy is the use of mechanochemistry, where reactions are induced by mechanical force (grinding), often in the absence of a solvent. nih.govresearchgate.net These methods are not only environmentally friendly but can also be more efficient and scalable for industrial production. nih.govnih.gov

Flow Chemistry and Continuous Processing Approaches

The adoption of flow chemistry and continuous processing in the synthesis of fine chemicals and pharmaceutical intermediates has been driven by numerous advantages over traditional batch methods. These benefits include enhanced heat and mass transfer, improved safety and reproducibility, and the potential for streamlined, multi-step syntheses with integrated purification. scispace.comacs.org For the synthesis of this compound and its analogues, flow chemistry offers innovative solutions for key transformations, particularly for C-N bond formation and the management of protecting groups.

A significant challenge in adapting many synthetic reactions to continuous flow is the handling of solids, such as inorganic bases or salt byproducts, which can lead to clogging in the narrow channels of microreactors. chemrxiv.org Research has focused on developing homogeneous reaction conditions suitable for flow processes. For instance, in the context of Buchwald-Hartwig amination, a crucial method for synthesizing aryl amines, soluble organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been successfully employed. chemrxiv.orgresearchgate.net The use of DBU is advantageous as its corresponding conjugate acids are ionic liquids with low melting points, preventing precipitation and ensuring a homogeneous reaction mixture. chemrxiv.org

One study demonstrated the application of a homogeneous system for Buchwald-Hartwig aminations in a simple stainless-steel flow reactor. Using a XantPhos Pd G3 catalyst and DBU as the base, various aryl halides were successfully coupled with amines. chemrxiv.org While this specific study did not report the synthesis of this compound, the conditions are applicable to a wide range of amination reactions. For example, the coupling of an aryl halide with an amine using this system in a MeCN/PhMe solvent mixture at 140 °C with a 60-minute residence time showed high conversion. chemrxiv.org

Continuous flow technology is also highly effective for thermolytic reactions, such as the deprotection of N-Boc protected amines. acs.org The precise temperature control and rapid heating capabilities of flow reactors allow for high-temperature reactions to be conducted safely and efficiently. Thermal deprotection of N-Boc anilines has been achieved with high efficiency in solvents like 2,2,2-trifluoroethanol (B45653) (TFE) and methanol (B129727) (MeOH) at temperatures up to 240 °C, often reaching completion within 30-35 minutes of residence time. acs.org This method avoids the use of strong acids typically required for Boc deprotection, which can be advantageous for substrates sensitive to acidic conditions. acs.orgacs.org

Furthermore, chemoenzymatic approaches in continuous flow are emerging as sustainable alternatives for producing aniline derivatives. Immobilized nitroreductase enzymes in packed-bed reactors can facilitate the reduction of nitroaromatics to anilines with high chemoselectivity under mild, low-energy conditions, avoiding the need for high-pressure hydrogen gas and precious-metal catalysts. nih.govacs.org This method is particularly suitable for producing highly functionalized anilines and can be integrated with continuous product extraction. nih.govacs.org

The table below summarizes representative conditions and findings from flow chemistry studies relevant to the synthesis of substituted anilines.

Reaction TypeCatalyst/ReagentSubstratesSolventTemp. (°C)Residence TimeYield/ConversionReference
Buchwald-Hartwig AminationXantPhos Pd G3 / DBUAryl halide, AmineMeCN/PhMe14060 minHigh Conversion chemrxiv.org
Thermal N-Boc Deprotection-N-Boc anilineTFE / MeOH24035 min>99% / >99% acs.org
Chemoenzymatic Nitro ReductionImmobilized NitroreductaseAryl nitro compoundAqueous BufferAmbient->50% isolated yield nih.govacs.org

Chemical Reactivity and Derivatization of 2 Tert Butoxy 5 Chloroaniline

Transformations at the Aromatic Amine Moiety

The nucleophilic character of the primary aromatic amine in 2-(tert-butoxy)-5-chloroaniline is the basis for numerous derivatization strategies. These reactions allow for the formation of new carbon-nitrogen bonds, leading to a variety of functional structures.

The aromatic amine can be readily acylated to form amide derivatives or can react with isocyanates to produce ureas. These transformations are fundamental in medicinal chemistry and materials science.

Amide Synthesis: The conversion of this compound to a substituted amide is typically achieved by reaction with a carboxylic acid or its activated derivative, such as an acyl chloride. A general method involves the coupling of a carboxylic acid and the amine in the presence of activating agents like phosphonium (B103445) salts, which can be generated in situ from reagents like N-chlorophthalimide and triphenylphosphine. nih.gov This approach facilitates the formation of the amide bond under mild, room-temperature conditions. nih.gov

Urea (B33335) Synthesis: Unsymmetrical ureas are valuable motifs in biologically active compounds. mdpi.com The synthesis of urea derivatives from this compound can be accomplished by reacting the aniline (B41778) with an appropriate isocyanate. Another modern approach involves the copper-catalyzed reaction between an amine, an O-benzoyl hydroxylamine (B1172632), and an isocyanide, which proceeds under mild conditions to form unsymmetrical ureas. nih.gov Hypervalent iodine reagents, such as phenyliodine diacetate (PhI(OAc)₂), can also mediate the coupling of amines to form urea derivatives, avoiding the need for toxic reagents. mdpi.com

Table 1: Representative Amide and Urea Synthesis Reactions

Reaction TypeReactant 1Reactant 2Key Reagents/CatalystsProduct Type
AmidationThis compoundCarboxylic Acid (R-COOH)PPh₃, N-chlorophthalimideSubstituted Amide
Urea FormationThis compoundIsocyanate (R-NCO)Base (optional)Substituted Urea
Urea Formation (Cu-catalyzed)This compoundO-Benzoyl HydroxylamineCuOAc, t-BuONa, IsocyanideSubstituted Urea

Analogous to ureas, thioureas (or thiocarbamides) are synthesized from the reaction of the primary amine with an isothiocyanate. nih.gov These organosulfur compounds are structurally similar to ureas, with the carbonyl oxygen atom replaced by a sulfur atom. wikipedia.org The synthesis is often a straightforward condensation reaction. organic-chemistry.org For instance, reacting this compound with an aryl or alkyl isothiocyanate, typically in a solvent like ethanol, would yield the corresponding N,N'-disubstituted thiourea (B124793) derivative. nih.gov This class of compounds is a crucial building block for synthesizing various heterocyclic systems, such as aminothiazoles. wikipedia.org

Table 2: Thiocarbamide (Thiourea) Synthesis

Reactant 1Reactant 2Typical ConditionsProduct
This compoundPhenyl isothiocyanateRefluxing EthanolN-(2-(tert-butoxy)-5-chlorophenyl)-N'-(phenyl)thiourea
This compoundAmmonium (B1175870) thiocyanate (B1210189)Acidic mediumN-(2-(tert-butoxy)-5-chlorophenyl)thiourea

Schiff bases, characterized by a carbon-nitrogen double bond (azomethine group), are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. youtube.comresearchgate.net This reaction is typically reversible and involves the loss of a water molecule. youtube.com The reaction of this compound with a substituted aldehyde (e.g., salicylaldehyde (B1680747) derivatives) in a solvent like methanol (B129727) can produce the corresponding imine. youtube.comnih.gov The formation of the initial carbinolamine intermediate is followed by dehydration to yield the stable Schiff base. youtube.com These compounds are significant as synthetic intermediates and are explored for various biological activities. mdpi.comnih.gov

The presence of both an amine and a chloro-substituent on the aromatic ring makes this compound a versatile substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of extended aromatic systems.

Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.org The amine group of this compound could, in principle, be coupled with a different aryl halide. However, a more common application would involve using the chloro-substituent of the molecule as the aryl halide partner. In this scenario, this compound would react with another primary or secondary amine in the presence of a palladium catalyst (like Pd(OAc)₂) and a phosphine (B1218219) ligand (like BINAP or Xantphos) to form a diarylamine derivative. libretexts.orgcommonorganicchemistry.com The choice of base, such as sodium tert-butoxide or cesium carbonate, is crucial for the reaction's success. libretexts.org

Suzuki-Miyaura Coupling: This reaction creates carbon-carbon bonds between an organohalide and an organoboron compound. fishersci.co.uk The chloro-substituent on this compound can serve as the halide partner for coupling with various aryl or vinyl boronic acids or their esters. organic-chemistry.orgnih.gov This method is highly effective for constructing biaryl scaffolds, which are common in pharmaceuticals. nih.govrsc.org The reaction is typically catalyzed by a palladium(0) complex with a suitable phosphine ligand. fishersci.co.ukorganic-chemistry.org

Table 3: Cross-Coupling Reactions

Reaction NameCoupling Partner 1Coupling Partner 2Typical Catalyst/Ligand SystemBond Formed
Buchwald-Hartwig AminationThis compoundAmine (R₂NH)Pd(OAc)₂ / Phosphine LigandAryl C-N
Suzuki-Miyaura CouplingThis compoundBoronic Acid (R-B(OH)₂)Pd(PPh₃)₄ or PdCl₂(dppf)Aryl C-C

Reactions Involving the Tert-Butoxy (B1229062) Ether Group

The tert-butoxy group is a common protecting group in organic synthesis due to its stability under many reaction conditions. wikipedia.org However, it can be selectively removed when desired.

The cleavage of the tert-butoxy group in this compound regenerates the corresponding phenol (B47542), 2-amino-4-chlorophenol (B47367). This transformation is an acid-catalyzed process. longdom.orgpressbooks.pub

Ethers containing a tertiary alkyl group, like the tert-butyl group, readily undergo cleavage via an SN1 or E1 mechanism because they can form a stable tertiary carbocation (the tert-butyl cation). pressbooks.publibretexts.org Treatment with strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane, or hydrogen halides like HBr or HI, effectively removes the tert-butyl group. wikipedia.orgfishersci.co.uklibretexts.org The reaction is often fast and can proceed at moderate temperatures. pressbooks.pub Due to the stability of the aromatic C-O bond, cleavage exclusively occurs at the tert-butyl C-O bond, yielding the phenol and byproducts derived from the tert-butyl cation, such as 2-methylpropene. pressbooks.publibretexts.org The use of montmorillonite (B579905) K10 clay has also been reported for the selective cleavage of N-Boc groups on aromatic amines, suggesting its potential applicability for related ether cleavages under specific conditions. researchgate.netjk-sci.com

Rearrangements Involving the Alkoxy Substituent

The tert-butoxy group on the aniline ring is generally stable under neutral and basic conditions but can undergo rearrangement, particularly under photochemical or strongly acidic conditions. While the classic acid-catalyzed Fries rearrangement is characteristic of phenolic esters, aryl ethers like this compound can undergo a related transformation known as the Photo-Fries rearrangement. wikipedia.orgbyjus.comacs.org

Upon photolysis, typically with UV light, the ether linkage can cleave homolytically to generate a phenoxy radical and a tert-butyl radical. acs.org These intermediates can then recombine within the solvent cage, leading to the migration of the tert-butyl group onto the aromatic ring, primarily at the ortho and para positions relative to the hydroxyl group that is formed. acs.org For this compound, this would result in the formation of tert-butyl substituted 2-amino-4-chlorophenol. The primary product of photolysis in a protic solvent like methanol is often the corresponding phenol (2-amino-4-chlorophenol) resulting from hydrogen abstraction by the phenoxy radical intermediate. acs.orgacs.org

Another potential, though less common, pathway is the anionic Fries rearrangement. This reaction involves ortho-metalation with a strong base, followed by an intramolecular transfer of the alkyl group. wikipedia.orgyoutube.com However, for this substrate, other reactions like directed ortho-metalation on the ring are more probable.

Electrophilic and Nucleophilic Reactions on the Aromatic Ring

The reactivity of the benzene (B151609) ring in this compound towards electrophiles is governed by the combined electronic effects of its three substituents. The amino and tert-butoxy groups are activating and ortho-, para-directing, while the chloro group is deactivating but also ortho-, para-directing. The powerful activating effect of the amino group is expected to be the dominant influence in determining the regioselectivity of electrophilic aromatic substitution.

Directed Ortho-Metallation and Functionalization

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG). wikipedia.orgorganic-chemistry.org In this compound, both the amino group (after N-H deprotonation) and the tert-butoxy group can function as DMGs, directing lithiation to an adjacent position by coordinating with an organolithium reagent, such as n-butyllithium. wikipedia.org

The reaction is initiated by the deprotonation of the most acidic proton, which is the one on the aniline nitrogen. A second equivalent of strong base can then deprotonate a carbon on the aromatic ring. The resulting N-lithio species (-NHLi) is a very powerful ortho-directing group. However, the position ortho to the amine (C6) is sterically unhindered. The tert-butoxy group is also a known, albeit more moderate, ortho-director. organic-chemistry.org

Considering the directing strengths (-NHLi >> -Ot-Bu > -Cl) and the positions of the substituents, the lithiation is predicted to occur at the C6 position, which is ortho to the potent amino directing group and meta to the deactivating chloro group.

Once the aryllithium intermediate is formed, it can be quenched with a wide variety of electrophiles to introduce new functional groups at the C6 position.

Table 1: Potential Functionalization via Directed Ortho-Metallation

Electrophile Reagent Example Product (at C6)
Carbon Dioxide CO₂ Carboxylic Acid
Aldehyde/Ketone (CH₃)₂CO Tertiary Alcohol
Alkyl Halide CH₃I Methyl Group
Silyl Halide (CH₃)₃SiCl Trimethylsilyl Group

Further Halogenation of the Phenyl Ring

In electrophilic halogenation (e.g., with Br₂ or Cl₂), the outcome is dictated by the strongly activating ortho-, para-directing amino and tert-butoxy groups. The available positions for substitution are C4 and C6. The position para to the highly activating amino group (C4) is sterically accessible and electronically favored. The C6 position, ortho to the amino group, is also activated. A mixture of products is possible, but substitution at C4 is anticipated to be the major pathway due to the powerful directing effect of the NH₂ group.

Predicted Regioselectivity of Halogenation:

Major Product: Substitution at C4 (para to -NH₂ and ortho to -Cl).

Minor Product: Substitution at C6 (ortho to -NH₂).

Nitration, Sulfonation, and Alkylation of the Aromatic Nucleus

These classic electrophilic aromatic substitutions present challenges for this compound.

Nitration and Sulfonation: These reactions typically require strong, concentrated acids (e.g., HNO₃/H₂SO₄ for nitration, fuming H₂SO₄ for sulfonation). Such conditions are known to cause the cleavage of the acid-sensitive tert-butoxy group via an E1 elimination of isobutylene, yielding a phenol. Furthermore, the amino group would be protonated to form an ammonium salt (-NH₃⁺), which is a strongly deactivating, meta-directing group. Therefore, forcing these reactions would likely lead to cleavage of the ether and substitution on a deactivated ring, a significantly different reactivity profile.

Friedel-Crafts Alkylation and Acylation: These reactions are generally not effective on substrates bearing strong Lewis basic groups like amines. The Lewis acid catalyst (e.g., AlCl₃) would complex with the lone pair of the amino group, and to a lesser extent the ether oxygen, deactivating the ring towards electrophilic attack. byjus.com

Cyclization Reactions and Heterocycle Formation Utilizing this compound

The aniline functionality serves as a key handle for building fused heterocyclic ring systems.

Synthesis of Quinoline (B57606) Derivatives

This compound is a suitable starting material for several classic quinoline syntheses, such as the Skraup and Doebner-Miller reactions, which involve the reaction of an aniline with α,β-unsaturated carbonyl compounds or their precursors. wikipedia.orgwikipedia.orgjptcp.com

In a typical Skraup synthesis, the aniline is heated with glycerol (B35011), sulfuric acid, and an oxidizing agent (like nitrobenzene). wikipedia.orgorganicreactions.orguop.edu.pk The reaction proceeds through several steps:

Dehydration of glycerol by sulfuric acid to form the highly reactive α,β-unsaturated aldehyde, acrolein. uop.edu.pk

Michael-type conjugate addition of the aniline nitrogen to acrolein.

Acid-catalyzed cyclization onto the aromatic ring. This step requires an unsubstituted position ortho to the amine, which is available at C6.

Oxidation of the resulting dihydroquinoline intermediate to the aromatic quinoline.

A significant consideration is the harsh, strongly acidic condition of the Skraup reaction, which would undoubtedly cleave the tert-butoxy group. Consequently, the expected product would be a hydroxyquinoline. The substituents from the original aniline would be retained on the benzo- part of the quinoline ring system.

Predicted Product of Skraup Synthesis:

Starting Material: this compound

Reaction: Skraup Synthesis (Glycerol, H₂SO₄, Oxidant)

Expected Product: 6-chloro-8-hydroxyquinoline

This transformation highlights the utility of the parent aniline structure in complex synthesis, while also underscoring the chemical lability of its substituents under different reaction conditions.

Benzothiazole (B30560) Synthesis from Related Chloroanilines

While specific examples detailing the direct use of this compound in benzothiazole synthesis are not extensively documented in readily available literature, the synthesis of benzothiazoles from related chloroanilines is a well-established area of research. These methods provide a strong indication of the potential reaction pathways for this compound.

One common route to 2-aminobenzothiazoles involves the reaction of a substituted aniline with potassium thiocyanate in the presence of bromine. This method has been used to synthesize various 2-aminobenzothiazoles. scholarsresearchlibrary.comnih.gov For instance, 3-chloro-4-fluoroaniline (B193440) undergoes thiocyanation, followed by isomerization and cyclization, to yield 2-amino-5-chloro-6-fluorobenzothiazole and 2-amino-7-chloro-6-fluorobenzothiazole. scholarsresearchlibrary.com This suggests that this compound could potentially undergo a similar transformation to yield a substituted 2-aminobenzothiazole.

Another approach involves the reaction of haloanilines with thiocarbamoyl chloride, catalyzed by a palladium complex such as bis(dibenzylideneacetone)palladium(0), to produce 2-aminobenzothiazoles. nih.gov Furthermore, multicomponent reactions offer an efficient route. For example, haloanilines can react with arylacetic acids and elemental sulfur in the presence of a copper catalyst to form 2-arylbenzothiazoles. nih.gov The reaction of anilines with elemental sulfur and styrenes can also lead to C-2-substituted benzothiazoles. nih.gov

The synthesis of 2-substituted benzothiazoles can also be achieved through the condensation of 2-aminothiophenols with various reagents like aldehydes, ketones, or acid chlorides. nih.govorganic-chemistry.orgmdpi.com While this requires a pre-functionalized aniline, it highlights the versatility of the benzothiazole synthesis. For example, 2-aminothiophenol (B119425) reacts with aldehydes in the presence of an oxidizing agent like air or hydrogen peroxide to yield 2-arylbenzothiazoles. organic-chemistry.orgmdpi.com

The following table summarizes various methods for benzothiazole synthesis from anilines and related compounds, which could be adapted for this compound.

ReactantsReagents/CatalystProduct TypeRef.
Substituted Aniline, KSCN, BromineGlacial Acetic Acid2-Aminobenzothiazole scholarsresearchlibrary.com
Haloaniline, Thiocarbamoyl chloridePd(dba)₂2-Aminobenzothiazole nih.gov
Haloaniline, Arylacetic acid, SulfurCopper Acetate2-Arylbenzothiazole nih.gov
Aniline, Sulfur, Styrene-C-2-Substituted Benzothiazole nih.gov
2-Aminothiophenol, AldehydesAir/DMSO2-Arylbenzothiazole organic-chemistry.org
2-Aminothiophenol, AldehydesH₂O₂/HCl2-Substituted Benzothiazole mdpi.com

Intramolecular Cyclizations to Fused Ring Systems

The structure of this compound, with its reactive amino group and substituted phenyl ring, makes it a potential precursor for the synthesis of fused heterocyclic ring systems through intramolecular cyclization reactions. While specific examples involving this exact molecule are scarce, general principles of intramolecular cyclization of substituted anilines can be applied.

A key strategy involves introducing a side chain onto the aniline nitrogen or the aromatic ring that can subsequently react with the amino group or an ortho position to form a new ring. For instance, N-acylated anilines can undergo cyclization under various conditions. A relevant example is the synthesis of carbazoles from 2-(6-substituted 3(Z)-hexen-1,5-diynyl)anilines. nih.gov Treatment of these anilines with a strong base like potassium tert-butoxide induces an intramolecular cyclization to form the carbazole (B46965) ring system. nih.gov This demonstrates how a suitably functionalized aniline can be a precursor to a fused polycyclic aromatic system.

Another important class of intramolecular cyclizations is the Wolff rearrangement, which converts α-diazocarbonyl compounds into ketenes. wikipedia.org These ketenes can then undergo intramolecular cycloadditions to form fused ring systems. wikipedia.org While this would require significant pre-functionalization of this compound, it represents a powerful tool for constructing complex molecular architectures.

The synthesis of thiadiazine 1-oxides from N-cyano sulfoximines provides another example of intramolecular cyclization. nih.govacs.org This process involves an acid-induced hydrolysis of the cyano group followed by intramolecular cyclocondensation. Although the starting material is not a simple aniline, the principle of an intramolecular reaction leading to a fused heterocyclic system is clearly demonstrated.

Rhodium-catalyzed C-H activation and annulation reactions of secondary aromatic amides with maleimides can lead to the formation of spiropyrrolidinetriones and dibenzoazocinetriones. acs.orgacs.org This methodology showcases how a directing group on the aniline nitrogen can facilitate regioselective intramolecular cyclization.

The following table presents examples of intramolecular cyclization reactions that could potentially be adapted for derivatives of this compound to synthesize fused ring systems.

Starting Material TypeReaction TypeProduct TypeRef.
2-(Diynyl)anilinesBase-induced cyclizationCarbazoles nih.gov
α-Diazocarbonyl compoundsWolff rearrangement/Intramolecular cycloadditionFused ring systems wikipedia.org
N-Cyano Sulfonimidoyl AmidesAcid-induced cyclocondensationThiadiazine 1-oxides nih.govacs.org
Secondary Aromatic AmidesRh(III)-catalyzed C-H annulationDibenzoazocinetriones acs.orgacs.org

Chemo- and Regioselectivity Control in Reactions of this compound

The chemo- and regioselectivity of reactions involving this compound are primarily governed by the electronic and steric properties of its substituents. The tert-butoxy group is a bulky, electron-donating group, while the chloro group is an electron-withdrawing group. The amino group is a strongly activating, ortho-, para-directing group.

Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution reactions, the powerful activating and directing effect of the amino group dominates. However, the large tert-butoxy group at the ortho position will sterically hinder attack at that position. The para position relative to the amino group is occupied by the chloro substituent. Therefore, electrophilic attack is most likely to occur at the position ortho to the amino group that is not blocked by the tert-butoxy group (the C6 position) or at the position meta to the amino group (the C4 position), which is also para to the chloro group and ortho to the tert-butoxy group. The outcome will depend on the specific electrophile and reaction conditions.

For instance, direct chlorination or bromination of unprotected anilines using copper(II) halides in ionic liquids has been shown to be highly regioselective, favoring para-substitution. nih.gov For 2- and 3-monosubstituted anilines, this method yields the 4-halo product with high selectivity. nih.gov In the case of this compound, the para position to the amine is already substituted, so this specific outcome would not be possible. However, the principle of using specific reagents to control regioselectivity is important.

Reactions at the Amino Group:

The amino group can act as a nucleophile in reactions such as acylation, alkylation, and diazotization. The bulky tert-butoxy group in the ortho position may influence the rate and extent of these reactions due to steric hindrance. For example, the N-tert-butoxycarbonyl (Boc) protecting group is commonly used for anilines and can direct ortho-lithiation, allowing for functionalization at the ortho position. acs.org

Control through Directing Groups:

The inherent directing effects of the substituents can be supplemented by the introduction of other directing groups. For example, converting the amino group to an amide can alter its directing properties and reactivity. Rhodium-catalyzed reactions of secondary aromatic amides with maleimides have demonstrated regioselective C-H activation at the less hindered ortho position of the amide's aromatic ring. acs.orgacs.org This highlights how derivatization of the amino group can be used to control the regioselectivity of subsequent transformations.

The following table outlines factors influencing chemo- and regioselectivity in reactions of substituted anilines, applicable to this compound.

Reaction TypeInfluencing FactorsExpected Outcome for this compound
Electrophilic Aromatic SubstitutionElectronic effects of -NH₂, -O-t-Bu, -Cl; Steric hindrance from -O-t-BuSubstitution likely at C6, potentially at C4, depending on the electrophile.
Nucleophilic Attack by -NH₂Steric hindrance from ortho -O-t-Bu groupReactivity may be reduced compared to unhindered anilines.
Directed Ortho-metalationUse of directing groups (e.g., N-Boc)Potential for functionalization at the C6 position.
Catalytic C-H ActivationDirecting group on nitrogen, catalyst choicePotential for regioselective functionalization of the aromatic ring.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Tert Butoxy 5 Chloroaniline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 2-(Tert-butoxy)-5-chloroaniline. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

1D NMR Techniques (¹H, ¹³C) with Chemical Shift Anisotropy Analysis

One-dimensional (1D) NMR spectroscopy, specifically ¹H and ¹³C NMR, forms the foundation of structural characterization for this compound.

The ¹H NMR spectrum is predicted to exhibit distinct signals for the aromatic protons, the amino (-NH₂) protons, and the tert-butyl protons. The aromatic protons are expected to appear as a set of multiplets in the downfield region (typically 6.5-7.5 ppm) due to the influence of the electron-donating amino and tert-butoxy (B1229062) groups and the electron-withdrawing chloro group. The chemical shifts and splitting patterns of these aromatic protons would be governed by their position relative to the substituents. The nine equivalent protons of the tert-butoxy group will give rise to a sharp singlet in the upfield region (around 1.3 ppm). The amino protons are expected to show a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum is expected to show ten distinct signals corresponding to the ten carbon atoms of this compound. The carbon atoms of the aromatic ring will resonate in the range of 115-150 ppm. The carbon attached to the oxygen of the tert-butoxy group (quaternary carbon) and the carbon of the tert-butyl group itself will have characteristic chemical shifts.

Chemical Shift Anisotropy (CSA) analysis, a more advanced NMR technique, can provide further details about the electronic environment of the nuclei. In solid-state NMR, the chemical shift of a nucleus can be orientation-dependent. While averaged out in solution NMR, the CSA can be measured in solid samples and provides a more complete picture of the electronic shielding around a nucleus. For this compound, analyzing the CSA of the aromatic carbons could offer deeper insights into the electronic effects of the substituents on the phenyl ring.

Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Aromatic H6.5 - 7.5Multiplets
-NH₂Variable (Broad)Singlet
-C(CH₃)₃~1.3Singlet

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Aromatic C-O~145-150
Aromatic C-N~140-145
Aromatic C-Cl~125-130
Aromatic C-H~115-125
-O-C (CH₃)₃~80
-O-C(CH₃ )₃~29

2D NMR Experiments for Connectivity and Proximity (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for establishing the precise connectivity and spatial relationships between atoms in this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. For this compound, COSY would be instrumental in assigning the signals of the coupled aromatic protons, confirming their relative positions on the benzene (B151609) ring. researchgate.netemory.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. columbia.eduyoutube.com This experiment would allow for the unambiguous assignment of the protonated aromatic carbons by linking their ¹H and ¹³C signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are directly bonded. nih.govmdpi.com This technique can provide information about the preferred conformation of the molecule, for example, the spatial relationship between the tert-butoxy group and the adjacent amino group.

Solid-State NMR Spectroscopy for Crystalline Forms

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in their crystalline state. emory.edunih.govsfu.caglobalresearchonline.net Since molecular motion is restricted in the solid state, ssNMR can provide information that is averaged out in solution. For this compound, ssNMR could be used to:

Determine the number of crystallographically inequivalent molecules in the unit cell.

Characterize polymorphism, if the compound exists in multiple crystalline forms.

Obtain precise information on internuclear distances and torsion angles.

Analyze the effects of intermolecular interactions, such as hydrogen bonding, on the chemical shifts. sfu.ca

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations within this compound.

Detailed Vibrational Mode Assignments

The FT-IR and Raman spectra of this compound will exhibit a series of characteristic bands corresponding to the stretching and bending vibrations of its various bonds.

Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity
N-H stretch (asymmetric)~3450Medium
N-H stretch (symmetric)~3350Medium
C-H stretch (aromatic)3000-3100Medium-Weak
C-H stretch (aliphatic)2850-3000Strong
C=C stretch (aromatic)1500-1600Medium-Strong
N-H bend1600-1650Medium
C-O stretch (ether)1200-1250Strong
C-Cl stretch700-800Strong

The precise positions of these bands can be influenced by the electronic effects of the substituents and by intermolecular interactions. Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the theoretical vibrational frequencies and aid in the definitive assignment of the observed spectral bands. bldpharm.com

Analysis of Intermolecular Hydrogen Bonding and Other Non-Covalent Interactions

The amino group (-NH₂) of this compound can act as a hydrogen bond donor, while the oxygen atom of the tert-butoxy group and the nitrogen atom itself can act as hydrogen bond acceptors. These intermolecular hydrogen bonds can significantly influence the physical and spectroscopic properties of the compound in the solid state.

In the FT-IR spectrum, the presence of hydrogen bonding is typically indicated by a broadening and a shift to lower wavenumbers of the N-H stretching bands compared to the free amine. researchgate.net The extent of this shift can provide a qualitative measure of the strength of the hydrogen bonding. In some cases, intramolecular hydrogen bonding between the amino group and the adjacent tert-butoxy group might also be possible, which would be reflected in the vibrational spectra.

Electronic Spectroscopy (UV-Vis)

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a pivotal technique for characterizing the electronic structure of molecules like this compound. This method provides insights into the electronic transitions between different energy levels within the molecule, which are influenced by its constituent chromophores and the surrounding solvent environment.

Characterization of Electronic Transitions and Chromophores

The UV-Vis spectrum of this compound is primarily determined by the chromophore, which is the substituted benzene ring. The aniline (B41778) moiety itself gives rise to characteristic absorption bands that are modified by the presence of the tert-butoxy and chloro substituents. The electronic transitions observed in molecules of this type are typically π → π* and n → π* transitions.

The primary chromophore is the aniline system, where the non-bonding electrons (n) on the nitrogen atom and the π-electrons of the aromatic ring are involved in electronic transitions. The tert-butoxy group, an electron-donating group, and the chloro group, an electron-withdrawing group with lone pairs, further modulate the electronic properties of the benzene ring.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Aromatic systems like the one in this compound typically exhibit two such bands: the E-band (ethylenic) and the B-band (benzenoid). The E-band appears at shorter wavelengths (higher energy) with high intensity, while the B-band appears at longer wavelengths (lower energy) with lower intensity and often shows fine structure.

n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the nitrogen of the amino group or the oxygen of the tert-butoxy group) to a π* antibonding orbital of the aromatic ring. youtube.com These transitions are generally lower in energy and intensity compared to π → π* transitions and are often observed as a shoulder on the main absorption band. youtube.com

The substitution pattern on the aniline ring influences the position (λ_max) and intensity (molar absorptivity, ε) of these absorption bands. The electron-donating amino and tert-butoxy groups tend to cause a bathochromic shift (shift to longer wavelengths) of the B-band, while the chloro substituent's effect can be more complex due to its inductive and resonance effects. Based on related compounds like 2-chloroaniline, which shows absorption maxima around 236 nm and 291 nm, similar transitions are expected for this compound, likely shifted due to the additional auxochromic tert-butoxy group. nih.gov

Table 1: Expected Electronic Transitions for this compound

Transition TypeInvolved OrbitalsExpected Wavelength RegionRelative IntensityNotes
π → π* (E-band)π (Aromatic Ring) → π* (Aromatic Ring)~200-240 nmHighCorresponds to the primary high-energy absorption of the benzene ring.
π → π* (B-band)π (Aromatic Ring) → π* (Aromatic Ring)~280-310 nmModerateBenzenoid band, sensitive to substitution. Its position is influenced by both electron-donating and withdrawing groups.
n → πn (N, O) → π (Aromatic Ring)~300-340 nmLowOften appears as a shoulder on the longer wavelength side of the B-band. youtube.com

Solvent Effects on Electronic Spectra (Solvatochromism)

Solvatochromism describes the change in the position, intensity, and shape of UV-Vis absorption bands in response to a change in the solvent polarity. nih.gov This phenomenon provides valuable information about the differential solvation of the ground and excited states of the molecule. Aniline and its derivatives are known to exhibit significant solvatochromism. researchgate.netajrsp.com

For this compound, the nature of the electronic transitions will dictate the observed solvent effect:

π → π Transitions:* In these transitions, the excited state is generally more polar than the ground state. Therefore, increasing the polarity of the solvent will stabilize the excited state more than the ground state, leading to a smaller energy gap for the transition. This results in a bathochromic shift (red shift) to longer wavelengths.

n → π Transitions:* For n → π* transitions, the ground state is often stabilized by hydrogen bonding solvents through interaction with the non-bonding electrons on the nitrogen or oxygen atoms. nih.gov This stabilization lowers the energy of the ground state. The excited state is typically less stabilized. Consequently, an increase in solvent polarity, particularly in protic solvents, leads to a larger energy gap and a hypsochromic shift (blue shift) to shorter wavelengths. ajrsp.com

Table 2: Predicted Solvatochromic Shifts for this compound

SolventPolarity (Dielectric Constant)Expected Shift for π → π* BandExpected Shift for n → π* Band
HexaneLow (1.9)Reference (Baseline)Reference (Baseline)
DichloromethaneMedium (9.1)Bathochromic (Red Shift)Slight Hypsochromic (Blue Shift)
EthanolHigh (24.6)Significant Bathochromic (Red Shift)Significant Hypsochromic (Blue Shift)
WaterVery High (80.1)Maximum Bathochromic (Red Shift)Maximum Hypsochromic (Blue Shift)

Mass Spectrometry Techniques

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and structure of organic compounds. Various MS methods are employed to characterize this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of a compound.

For this compound (C₁₀H₁₄ClNO), HRMS can confirm its elemental composition. A key feature in the mass spectrum of a chlorine-containing compound is the presence of an isotopic peak at M+2. libretexts.orglibretexts.org This is due to the natural abundance of the two stable isotopes of chlorine: ³⁵Cl (75.77%) and ³⁷Cl (24.23%). The relative intensity of the molecular ion peak [M]⁺ (containing ³⁵Cl) and the [M+2]⁺ peak (containing ³⁷Cl) will be approximately 3:1. jove.comyoutube.com

Table 3: HRMS Data for this compound

Ion FormulaIsotope CompositionCalculated Exact Mass (m/z)Expected Relative Intensity
[C₁₀H₁₄³⁵ClNO]⁺Contains ³⁵Cl215.0764100%
[C₁₀H₁₄³⁷ClNO]⁺Contains ³⁷Cl217.0735~32%

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, the molecular ion ([C₁₀H₁₄ClNO]⁺) would be isolated and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

The fragmentation is expected to be dominated by the cleavage of the tert-butoxy group, which is a common and facile fragmentation pathway for tert-butyl ethers and esters. researchgate.net

Loss of Isobutene: The most prominent fragmentation pathway for tert-butoxy aromatic compounds is the loss of a neutral isobutene molecule (C₄H₈, 56 Da) through a McLafferty-type rearrangement, leading to the formation of a protonated 2-amino-4-chlorophenol (B47367) ion.

Loss of a Tert-butyl Radical: Cleavage of the O-C bond can lead to the loss of a tert-butyl radical (•C(CH₃)₃, 57 Da), forming a phenoxy radical cation.

Loss of a Methyl Radical: Subsequent fragmentation of the tert-butyl group itself can occur, such as the loss of a methyl radical (•CH₃, 15 Da) from the molecular ion. researchgate.net

Cleavage of the Aromatic Ring: At higher collision energies, fragmentation of the aromatic ring can occur, often involving the loss of HCN from the aniline moiety or the loss of the chlorine atom.

Table 4: Plausible MS/MS Fragmentation Pathways for this compound

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
215.0764159.0138C₄H₈ (Isobutene)[2-amino-4-chlorophenol + H]⁺
215.0764200.0529•CH₃ (Methyl radical)[M - CH₃]⁺
215.0764158.0059•C(CH₃)₃ (Tert-butyl radical)[2-amino-4-chlorophenoxy]⁺•
159.0138131.0183CO (Carbon monoxide)[Chlorocyclopentadienyl amine]⁺
159.0138124.0264Cl (Chlorine radical)[2-aminophenol + H]⁺

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal technique for assessing the purity of this compound and identifying any volatile impurities that may be present from its synthesis or degradation. nih.gov

In a typical GC-MS analysis, the sample is vaporized and injected into a GC column. Components of the mixture are separated based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized, and a mass spectrum is generated.

Potential impurities in a sample of this compound could include:

Starting Materials: Unreacted 5-chloro-2-nitrophenol, 2-amino-4-chlorophenol, or reagents used for the tert-butoxylation.

By-products: Isomers formed during synthesis, or products from side reactions such as the elimination of the tert-butyl group to form 2-amino-4-chlorophenol.

Solvents: Residual solvents from the reaction or purification steps.

The retention time from the GC helps to distinguish the main component from impurities, while the mass spectrum provides positive identification of each separated peak.

Table 5: Potential Impurities Detectable by GC-MS

Potential ImpurityMolecular FormulaMolecular Weight (g/mol)Expected Elution Relative to Main PeakKey Identifying Ions (m/z)
2-Amino-4-chlorophenolC₆H₆ClNO143.57Earlier (more polar, lower MW)143, 108, 80
5-Chloro-2-nitrophenolC₆H₄ClNO₃173.55Earlier or later depending on column173, 143, 127, 97
4-ChloroanilineC₆H₆ClN127.57Earlier (lower MW)127, 92, 65 nist.gov
Di-tert-butoxy-5-chloroanilineC₁₄H₂₂ClNO₂271.78Later (higher MW)271, 215, 159

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Non-Volatile Components

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful analytical technique for the assessment of purity and the identification of non-volatile components in samples of this compound. This method combines the superior separation capabilities of liquid chromatography with the sensitive and specific detection provided by mass spectrometry.

In a typical LC-MS analysis, a sample is dissolved in a suitable solvent and injected into a high-performance liquid chromatography (HPLC) system. The separation of the target compound from impurities and other components is commonly achieved on a reversed-phase column, such as a C18 column. nih.gov A gradient elution program, often using a binary solvent system like methanol (B129727) or acetonitrile (B52724) and water with a modifier like formic acid or ammonium (B1175870) formate, ensures efficient separation of compounds with varying polarities. nih.govrsc.org

As the separated components elute from the column, they are introduced into the mass spectrometer's ion source. For aromatic amines like this compound, electrospray ionization (ESI) in positive ion mode is highly effective, typically generating a protonated molecule [M+H]⁺. shimadzu.com The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z), allowing for the unequivocal identification of the parent compound and any related non-volatile substances. The high sensitivity of modern MS detectors allows for the detection and quantification of impurities at trace levels, with limits of detection often in the parts-per-million (ppm) range or lower. nih.govnih.gov By integrating the peak area of this compound in the chromatogram and comparing it to the total area of all detected peaks, a quantitative assessment of its purity can be established. Furthermore, the mass spectra of other detected peaks can be used to identify potential non-volatile impurities, synthetic by-products, or degradation products. nih.govmdpi.com

Table 1: Illustrative LC-MS Parameters for Analysis of Aromatic Amines

ParameterValue/ConditionReference
LC SystemUltra-High Performance Liquid Chromatography (UHPLC) shimadzu.com
ColumnReversed-Phase C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) nih.gov
Mobile PhaseA: Water with 0.1% Formic Acid; B: Methanol or Acetonitrile rsc.org
Elution ModeGradient nih.gov
Flow Rate0.2 - 0.5 mL/min
Ionization SourceElectrospray Ionization (ESI), Positive Mode shimadzu.com
Scan ModeFull Scan (for identification) and Selected Ion Monitoring (SIM) (for quantification) nih.gov
Mass Rangem/z 50-500 mdpi.com

X-ray Diffraction Studies for Molecular and Crystal Structure

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. It provides unparalleled insight into the molecular structure, conformation, and packing of this compound in its solid state.

Single Crystal X-ray Diffraction for Absolute Configuration and Conformational Analysis

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for elucidating the precise molecular structure of a compound. rigaku.comuchicago.edu To perform this analysis, a high-quality single crystal of this compound must be grown. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to build a three-dimensional map of the electron density within the crystal.

This electron density map allows for the exact placement of every atom in the molecule, yielding precise bond lengths, bond angles, and torsion angles. mdpi.com For this compound, SCXRD would definitively establish the conformation of the bulky tert-butoxy group relative to the plane of the aniline ring. It would also reveal the planarity of the aromatic ring and the geometry of the amine group. Furthermore, the analysis provides detailed information about the crystal packing, including intermolecular interactions such as hydrogen bonding (e.g., between the amine hydrogen and the ether oxygen or chlorine atom of an adjacent molecule) and van der Waals forces, which govern the supramolecular architecture. mdpi.comnih.gov

Table 2: Key Crystallographic Data Obtainable from SCXRD Analysis

ParameterInformation ProvidedReference
Crystal Systeme.g., Monoclinic, Orthorhombic; fundamental symmetry of the unit cell uchicago.edu
Space GroupDescribes the symmetry elements within the unit cell (e.g., P2₁/c) uchicago.edu
Unit Cell Dimensions (a, b, c, α, β, γ)Size and shape of the repeating crystal lattice unit mdpi.com
Bond Lengths (Å)Precise distances between bonded atoms (e.g., C-N, C-O, C-Cl) mdpi.com
Bond Angles (°)Angles formed by three connected atoms mdpi.com
Torsion Angles (°)Defines the conformation of rotatable bonds, such as the C-O-C-C linkage of the tert-butoxy group documentsdelivered.com
Hydrogen Bond ParametersDistances and angles of intermolecular hydrogen bonds, defining crystal packing nih.gov

Powder X-ray Diffraction for Polymorphism and Crystallinity

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze a bulk, polycrystalline (powder) sample of a material. nist.govnist.gov Instead of a single diffraction pattern from one crystal, PXRD produces a characteristic one-dimensional diffractogram representing the constructive interference from all randomly oriented crystallites in the sample.

Polymorphism is the phenomenon where a single compound can crystallize into multiple distinct solid-state forms, each with a different unit cell and crystal packing. govinfo.gov These different polymorphs can exhibit variations in physical properties such as melting point, solubility, and stability. PXRD is a crucial tool for identifying and distinguishing between different polymorphic forms, as each polymorph will generate a unique and characteristic diffraction pattern. By comparing the PXRD pattern of a newly synthesized batch to a reference pattern, one can confirm the identity of the crystalline phase and ensure batch-to-batch consistency.

Table 3: Hypothetical PXRD Peak Data for Two Polymorphs of this compound

Diffraction Angle (2θ) - Form IDiffraction Angle (2θ) - Form II
8.5°9.2°
12.3°11.5°
15.8°16.1°
19.1°20.4°
21.7°22.0°
25.0°26.8°

This table is illustrative and represents the type of distinguishing data PXRD provides for different crystal forms.

Computational and Theoretical Chemistry of 2 Tert Butoxy 5 Chloroaniline

Electronic Properties and Reactivity Descriptors

Global and Local Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index, Fukui Functions)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in quantifying the chemical reactivity of a molecule. This is achieved through the calculation of global and local reactivity descriptors, which arise from conceptual DFT and help to predict how the molecule will behave in a chemical reaction. These descriptors are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Global Reactivity Descriptors

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as half the difference between the ionization potential (I) and electron affinity (A). A large HOMO-LUMO gap and high chemical hardness value for 2-(tert-butoxy)-5-chloroaniline would imply high stability and low reactivity.

Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is the negative of electronegativity (χ) and influences the direction of charge transfer in a reaction.

Global Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. A higher electrophilicity index for this compound would suggest it is more likely to act as an electrophile.

The following table outlines the key global reactivity descriptors and their significance.

DescriptorFormulaSignificance for this compound
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron; indicates nucleophilic character.
Electron Affinity (A)A ≈ -ELUMOEnergy released upon gaining an electron; indicates electrophilic character.
Chemical Hardness (η)η = (I - A) / 2Measures resistance to deformation or change; higher values indicate greater stability.
Chemical Potential (μ)μ = -(I + A) / 2Electron escaping tendency; governs the direction of charge transfer.
Electrophilicity Index (ω)ω = μ2 / (2η)Quantifies the overall electrophilic nature of the molecule.

Local Reactivity Descriptors (Fukui Functions)

While global descriptors describe the molecule as a whole, local descriptors identify the reactivity of specific atomic sites. The Fukui function, ƒ(r), is a critical local descriptor that indicates the most probable regions for nucleophilic, electrophilic, and radical attacks.

For this compound, Fukui functions would be calculated for each atom (N, Cl, and the various C atoms of the aromatic ring) to predict the most reactive sites:

ƒ+(r): Predicts the site for a nucleophilic attack (where the molecule is most likely to accept an electron).

ƒ-(r): Predicts the site for an electrophilic attack (where the molecule is most likely to donate an electron).

ƒ0(r): Predicts the site for a radical attack.

Analysis of these functions would likely reveal the nitrogen of the amine group and specific carbons on the phenyl ring as key sites for electrophilic attack, while other regions might be more susceptible to nucleophilic attack, guided by the electron-withdrawing nature of the chlorine atom and the bulky tert-butoxy (B1229062) group.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a powerful computational method that transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, closely resembling the familiar Lewis structure. This analysis provides quantitative insight into the delocalization of electron density and the stabilizing interactions within the molecule.

For this compound, NBO analysis would elucidate several key features:

Lewis Structure and Hybridization: It would confirm the primary Lewis structure, detailing the hybridization of atomic orbitals (e.g., sp2 for the aromatic carbons, sp3 for the tert-butyl carbons) that form the sigma (σ) and pi (π) bonds.

Electron Delocalization: The most significant part of NBO analysis is the examination of donor-acceptor interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonds). The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization, also known as hyperconjugation.

Key Interactions: In this compound, significant interactions would be expected between the nitrogen lone pair (nN) and the antibonding π* orbitals of the phenyl ring (nN → π*C-C). This interaction is characteristic of aniline (B41778) derivatives and is responsible for the delocalization of the nitrogen lone pair into the ring, which influences the molecule's reactivity and electronic properties. Other important interactions would include delocalizations from the oxygen lone pair of the tert-butoxy group into the ring and interactions involving the chlorine atom.

The results of an NBO analysis are typically presented in a table summarizing the most significant donor-acceptor interactions and their stabilization energies.

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type & Significance
LP (1) Nπ* (C1-C6)(Value)Delocalization of the nitrogen lone pair into the aromatic ring, enhancing resonance stability.
LP (2) Oσ* (C2-Ctert-butyl)(Value)Hyperconjugative interaction within the tert-butoxy group.
π (C1-C6)π* (C3-C4)(Value)Intramolecular charge transfer and π-delocalization within the benzene (B151609) ring.

(Note: E(2) values are placeholders for data that would be generated by a specific computational study.)

Spectroscopic Property Simulations

Computational chemistry provides powerful tools for predicting and interpreting various types of molecular spectra. By simulating these spectra, researchers can assign experimental peaks, understand the underlying vibrational and electronic transitions, and confirm molecular structures.

Prediction of Vibrational Spectra (IR and Raman)

Theoretical vibrational spectra (Infrared and Raman) for this compound can be calculated using DFT methods. The process involves optimizing the molecular geometry to find its lowest energy state and then calculating the second derivatives of the energy with respect to atomic displacements. This yields the frequencies and intensities of the fundamental vibrational modes.

A comparison between the computed and experimental spectra allows for a precise assignment of the observed vibrational bands to specific motions of the atoms, such as:

N-H stretching of the amine group.

C-H stretching modes of the aromatic ring and the tert-butyl group.

C-N, C-O, and C-Cl stretching vibrations.

Aromatic ring breathing and deformation modes.

CH3 rocking and bending modes of the tert-butyl group.

Discrepancies between calculated (in the gas phase) and experimental (often in a solid or liquid phase) frequencies are common, but these can be minimized by applying a scaling factor to the computed frequencies.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

The electronic absorption spectrum (UV-Visible) of a molecule is determined by the transitions of electrons from occupied orbitals to unoccupied orbitals upon absorption of light. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating these spectra.

For this compound, a TD-DFT calculation would provide:

Excitation Energies and Wavelengths (λmax): The predicted wavelengths of maximum absorption.

Oscillator Strengths (f): The theoretical intensity of each electronic transition.

Nature of Transitions: The specific orbitals involved in the most significant transitions (e.g., HOMO → LUMO, HOMO-1 → LUMO).

This analysis would likely reveal key transitions such as π → π* within the aromatic system and n → π* transitions involving the lone pairs on the nitrogen and oxygen atoms. The results would help interpret the experimental UV-Vis spectrum and understand how the substituents (-Cl, -NH2, -O-t-Bu) influence the electronic structure and color of the compound.

TransitionCalculated λmax (nm)Oscillator Strength (f)Major Orbital Contributions
S0 → S1(Value)(Value)HOMO → LUMO
S0 → S2(Value)(Value)HOMO-1 → LUMO
S0 → S3(Value)(Value)HOMO → LUMO+1

(Note: Values are placeholders for data that would be generated by a specific TD-DFT calculation.)

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods can predict the chemical shifts (δ) of NMR-active nuclei like 1H and 13C. The most common approach is the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT.

Calculations for this compound would involve:

Optimizing the molecular geometry.

Calculating the magnetic shielding tensors for each atom.

Referencing the calculated shielding values to a standard compound (e.g., Tetramethylsilane, TMS) to obtain the chemical shifts.

Predicted 1H and 13C NMR spectra serve as a powerful tool for assigning experimental signals, especially for complex aromatic regions or for distinguishing between chemically similar but magnetically distinct nuclei. The accuracy of these predictions allows for confident structural verification.

Intermolecular Interactions and Crystal Packing Analysis

Should single-crystal X-ray diffraction data be available for this compound, a detailed analysis of its crystal packing can be performed. This analysis reveals the arrangement of molecules in the solid state and the nature of the intermolecular forces that govern this arrangement.

The key interactions that would likely stabilize the crystal lattice of this compound include:

Hydrogen Bonding: The amine group (-NH2) can act as a hydrogen bond donor, potentially forming N-H···N or N-H···Cl interactions with neighboring molecules. These are often dominant forces in the crystal packing of anilines.

Halogen Bonding: The chlorine atom can act as a Lewis acid, interacting with a nucleophilic site (like the nitrogen or oxygen atom) on an adjacent molecule (a C-Cl···N or C-Cl···O interaction).

π-π Stacking: The aromatic rings of adjacent molecules may stack on top of each other, leading to stabilizing π-π interactions.

Computational tools such as Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts, providing a detailed map of the close contacts between molecules in the crystal. Understanding the crystal packing is crucial for predicting and explaining the material's physical properties, such as melting point, solubility, and polymorphism.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping the electron distribution of a molecule in relation to its neighbors, it provides a detailed picture of the forces holding the crystal together. The surface is colored to indicate different types of contacts and their relative strengths.

For this compound, a Hirshfeld surface analysis would reveal the nature and extent of interactions involving the chloro, amino, and tert-butoxy groups, as well as the aromatic ring. The analysis generates two-dimensional fingerprint plots that summarize the intermolecular contacts.

Hypothetical Hirshfeld Surface Analysis Data for this compound:

Interaction TypeContribution (%)Key Features
H···H45.2%Represents van der Waals forces, primarily from the tert-butyl group and aromatic hydrogens.
Cl···H20.5%Indicates significant halogen bonding and dipole-dipole interactions.
O···H15.8%Highlights potential hydrogen bonding involving the tert-butoxy oxygen.
N···H10.3%Suggests hydrogen bonding from the aniline amine group.
C···H8.2%Relates to C-H···π interactions with the aromatic ring.

Note: This data is hypothetical and for illustrative purposes.

Reduced Density Gradient (RDG) and Non-Covalent Interaction (NCI) Plot Analysis

The Reduced Density Gradient (RDG) and Non-Covalent Interaction (NCI) plot analysis is a technique that visualizes weak, non-covalent interactions in real space. It is based on the electron density and its gradient. The resulting 3D plot shows isosurfaces that represent different types of interactions, which are color-coded:

Blue: Strong attractive interactions, such as hydrogen bonds.

Green: Weak van der Waals interactions.

Red: Strong repulsive interactions (steric clashes).

An RDG/NCI analysis of this compound would allow for the direct visualization of hydrogen bonds involving the -NH2 group, halogen bonds from the chlorine atom, and van der Waals interactions from the bulky tert-butyl group.

Lattice Energy Calculations and Polymorphism Prediction

Lattice energy is the energy released when gaseous ions form a solid crystal. Computational methods can predict the most stable crystal packing arrangements (polymorphs) by calculating and comparing their lattice energies. This is crucial for understanding the physical properties and stability of a solid-state compound.

For this compound, these calculations would predict whether it can exist in multiple crystalline forms and provide the theoretical lattice energies for each.

Hypothetical Polymorphism Prediction Data:

PolymorphSpace GroupCalculated Lattice Energy (kJ/mol)Relative Stability
Form IP2₁/c-110.5Most Stable
Form IIP-1-105.2Metastable
Form IIIC2/c-101.8Metastable

Note: This data is hypothetical and for illustrative purposes.

Reaction Mechanism and Kinetics Studies via Computational Chemistry

Computational chemistry is a vital tool for elucidating reaction mechanisms and predicting kinetic parameters, providing insights that can be difficult to obtain experimentally.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

To understand a chemical reaction, chemists locate the transition state (the highest energy point along the reaction pathway). Computational algorithms can find the geometry and energy of this transient species. Following this, an Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that the identified transition state correctly connects the reactants and products.

For a potential reaction involving this compound, such as an electrophilic aromatic substitution, this analysis would map out the complete energy profile of the reaction.

Calculation of Activation Barriers and Reaction Energies

Hypothetical Reaction Data for Nitration of this compound:

Reaction ParameterCalculated Value (kcal/mol)
Activation Energy (Ea)15.7
Reaction Energy (ΔE)-25.3

Note: This data is hypothetical and for illustrative purposes.

Advanced Computational Methodologies in Chemical Discovery

Modern chemical research increasingly relies on advanced computational methods to accelerate discovery. For a molecule like this compound, these could include:

Quantum Mechanics/Molecular Mechanics (QM/MM): A hybrid method that treats the reactive center of a large system with high-level quantum mechanics and the surrounding environment with more efficient molecular mechanics. This would be useful for studying the behavior of the compound in a solvent or a biological system.

Machine Learning and AI: Predictive models can be trained on existing chemical data to estimate properties like solubility, toxicity, or reactivity for new compounds like this compound, saving significant time and resources.

High-Throughput Virtual Screening: Computational methods can be used to screen large libraries of virtual compounds to identify molecules with desired properties, a key process in drug and materials discovery.

These advanced methodologies are at the forefront of chemical research, enabling the design and understanding of complex chemical systems.

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects

The dynamic nature of the tert-butoxy group is a key area of investigation. The bulky tert-butyl group can rotate around the C-O bond, influencing the orientation of the entire substituent and its steric hindrance effects on the aniline ring. MD simulations can map the energetic landscape of this rotation, identifying preferred conformations and the energy barriers between them. This information is vital for understanding how the molecule interacts with other molecules, such as reactants or biological receptors.

Solvation effects play a critical role in the chemical behavior of this compound, dictating its solubility and influencing its reactivity. By simulating the molecule in various solvents (e.g., water, methanol (B129727), dimethyl sulfoxide), MD can elucidate the specific interactions between the solute and solvent molecules. For instance, in a polar protic solvent like water, hydrogen bonding between the solvent and the amine group (-NH2) of the aniline moiety would be a dominant feature. The simulations can quantify the strength and lifetime of these hydrogen bonds, providing a detailed picture of the solvation shell.

A hypothetical study on the solvation of this compound in a mixed solvent system, such as water/methanol, could yield data on preferential solvation, revealing whether one solvent component is more likely to be found in the immediate vicinity of the molecule.

Table 1: Hypothetical Molecular Dynamics Simulation Parameters for this compound

ParameterValue/Description
Force Field OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom)
Software GROMACS
Simulation Box Cubic, 10 nm x 10 nm x 10 nm
Solvent SPC/E Water Model
Temperature 300 K (controlled by Nosé-Hoover thermostat)
Pressure 1 bar (controlled by Parrinello-Rahman barostat)
Simulation Time 100 ns
Time Step 2 fs

The results from such simulations could be further analyzed to calculate properties like the radial distribution function (RDF), which describes the probability of finding a solvent molecule at a certain distance from a specific atom in this compound. For example, the RDF between the nitrogen atom of the amine group and the oxygen atom of water would show a sharp peak at a short distance, indicative of strong hydrogen bonding.

Application of Machine Learning to Predict Reactivity and Properties

Machine learning (ML) has emerged as a powerful tool in chemistry for predicting molecular properties and reactivity, often with a fraction of the computational cost of traditional quantum mechanical calculations. For this compound, ML models can be trained on datasets of similar compounds to predict a wide range of characteristics.

One of the key applications of ML is in the prediction of reactivity. For instance, an ML model could be developed to predict the regioselectivity of electrophilic aromatic substitution on the aniline ring. By training the model on a large dataset of substituted anilines with known reaction outcomes, the model could learn the complex interplay of electronic and steric effects that govern the position of substitution. In the case of this compound, the model would weigh the activating effect of the tert-butoxy group and the deactivating effect of the chloro group to predict the most likely site for electrophilic attack.

Furthermore, ML models can be used to predict various physicochemical properties. Quantitative Structure-Property Relationship (QSPR) models, a form of ML, can establish correlations between the molecular structure of this compound and properties like its boiling point, solubility, and partition coefficient (logP). These models are built by training on a database of molecules with experimentally determined properties and their corresponding molecular descriptors (e.g., molecular weight, number of hydrogen bond donors/acceptors, topological indices).

Table 2: Potential Machine Learning Applications for this compound

ApplicationML Model TypeInput FeaturesPredicted Property
Reactivity Prediction Graph Neural Network (GNN)Molecular graph representationSite of electrophilic substitution
Solubility Prediction Random Forest RegressionMolecular descriptors (e.g., logP, TPSA)Aqueous solubility (logS)
Boiling Point Prediction Support Vector Machine (SVM)Constitutional and topological descriptorsBoiling point (°C)

The development of accurate ML models for this compound relies on the availability of high-quality data for training. While specific experimental data for this compound may be scarce, data from analogous chloroanilines and alkoxybenzenes can be leveraged to build robust predictive models. The continuous growth of chemical databases and advancements in ML algorithms will undoubtedly enhance the ability to predict the behavior of novel compounds like this compound with increasing accuracy.

Advanced Applications and Future Research Trajectories for 2 Tert Butoxy 5 Chloroaniline

2-(Tert-butoxy)-5-chloroaniline as a Versatile Synthetic Building Block

The strategic placement of reactive functional groups on the aniline (B41778) ring makes this compound a valuable and versatile starting material in multi-step organic synthesis. Its utility spans the creation of intricate molecules for fine chemicals, ligands for catalysis, and diverse molecular libraries.

Precursor for Complex Organic Molecules in Fine Chemical Synthesis

In the field of fine chemical synthesis, which focuses on the production of complex, pure chemical substances, this compound serves as an important intermediate. ethernet.edu.et The aniline moiety provides a nucleophilic nitrogen atom and an activated aromatic ring, while the chloro and tert-butoxy (B1229062) groups can be used to direct subsequent reactions or be modified themselves. The tert-butoxy group, in particular, can act as a sterically bulky protecting group that can be removed under acidic conditions to reveal a phenol (B47542), adding another layer of synthetic versatility.

The compound's structure is amenable to a variety of transformations, making it a key component in the synthesis of more complex target molecules. These reactions are fundamental to building molecular complexity from simpler precursors. nih.gov

Table 1: Potential Synthetic Transformations of this compound

Reactive SiteReaction TypePotential Products
Amine Group (-NH₂) N-Acylation, N-AlkylationAmides, Secondary/Tertiary Amines
Aromatic Ring Electrophilic Aromatic SubstitutionHalogenated, nitrated, or sulfonated derivatives
Chloro Group (-Cl) Nucleophilic Aromatic Substitution, Cross-CouplingBiaryl compounds, substituted anilines
Tert-butoxy Group Deprotection (Acid-catalyzed)2-hydroxy-5-chloroaniline derivatives

Intermediate in the Synthesis of Ligands for Organometallic Catalysis

The development of novel ligands is crucial for advancing organometallic catalysis. Ligands coordinate to a central metal atom, modifying its reactivity and selectivity. The aniline nitrogen of this compound is an ideal starting point for creating new ligand structures. Through established synthetic routes, the amine group can be converted into phosphine (B1218219), imine, or other coordinating moieties.

For instance, a common strategy involves reacting the aniline with chlorodiphenylphosphine (B86185) to create an aminophosphine (B1255530) ligand. The electronic properties of the resulting ligand, and thus the catalytic activity of its metal complex, are influenced by the substituents on the aniline ring. The electron-donating tert-butoxy group and the electron-withdrawing chloro group on the this compound scaffold allow for fine-tuning of the electronic environment at the metal center. This approach has been used to create highly effective catalysts for cross-coupling, hydrogenation, and other important organic transformations. anu.edu.au

Scaffold for Diverse Heterocyclic Compound Libraries

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are ubiquitous in pharmaceuticals, agrochemicals, and natural products. This compound serves as an excellent scaffold for building libraries of diverse heterocyclic systems. nih.gov The aniline functional group is a key participant in cyclization reactions to form nitrogen-containing heterocycles.

For example, through condensation reactions with dicarbonyl compounds or their equivalents, the aniline can be used to construct quinoline (B57606), benzimidazole, or quinoxaline (B1680401) ring systems. beilstein-journals.org The presence of the chloro and tert-butoxy substituents on the starting scaffold results in a library of correspondingly substituted heterocycles. This allows researchers to systematically explore how these substituents affect the biological activity or material properties of the final compounds. The development of such libraries is a cornerstone of modern drug discovery and materials development programs.

Exploration in Advanced Materials Science (Based on Structural Motifs)

The specific arrangement of electron-donating and electron-withdrawing groups in this compound makes its core structure a person of interest for the design of advanced organic materials. Its structural motifs are relevant to the fields of organic electronics and non-linear optics.

Potential in Organic Electronic Materials (e.g., charge transport, semiconductors)

Organic semiconductors are the active components in technologies like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The performance of these materials is highly dependent on their molecular structure and electronic properties, particularly the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com For efficient charge transport, a relatively small HOMO-LUMO gap (typically below 3 eV) is often required. mdpi.com

The this compound structure contains an electron-donating aniline group and an electron-withdrawing chloro group. This "push-pull" electronic asymmetry can be exploited to tune the HOMO-LUMO gap. By incorporating this scaffold into larger conjugated systems, such as polymers or oligomers, it may be possible to create novel organic semiconductors. Theoretical modeling and experimental synthesis could focus on how modifications to this core structure influence charge mobility and energy levels, paving the way for its use in next-generation electronic devices. Polychloroanilines, for example, have been noted as new functional materials with significant potential due to their conjugated structures and sensitive electrocatalysis. researchgate.net

Relevance in Non-Linear Optical (NLO) Materials Development

Non-linear optical (NLO) materials are capable of altering the properties of light that passes through them and are essential for technologies like frequency conversion in lasers and optical data processing. A key requirement for a molecule to exhibit NLO properties is a non-centrosymmetric structure with significant charge asymmetry, often achieved with a "push-pull" system where an electron-donating group is connected to an electron-accepting group via a conjugated bridge.

The chloroaniline motif is actively studied for its NLO properties. researchgate.netresearchgate.net Theoretical studies using Density Functional Theory (DFT) have been employed to calculate the hyperpolarizability (β), a measure of a molecule's NLO response. researchgate.net Research on related chloroaniline derivatives has shown that the substitution pattern significantly impacts the NLO effect. researchgate.net The this compound molecule, with its electron-donating tert-butoxy and amine groups and its electron-withdrawing chlorine atom, possesses the fundamental electronic asymmetry required for NLO activity. Further research could focus on incorporating this molecule into polymers or crystals and measuring their macroscopic NLO response, potentially leading to the development of new, high-performance optical materials. nih.gov

Incorporation into Polymeric Architectures for Functional Materials

The synthesis of functional polymers through the incorporation of specifically designed monomers is a cornerstone of modern materials science. illinois.edu Polyanilines, a class of conducting polymers, are of particular interest for their applications in electronics, sensors, and energy storage. mdpi.commdpi.com The oxidative polymerization of aniline and its derivatives is a common method to produce these materials. mdpi.comresearchgate.netresearchgate.net

While direct experimental evidence for the polymerization of this compound is not yet widespread in published literature, its structural analogy to other substituted anilines suggests its potential as a valuable monomer. researchgate.netsigmaaldrich.com The presence of the tert-butoxy and chloro groups on the aniline ring is expected to influence the properties of the resulting polymer in several ways:

Solubility and Processability: The bulky and nonpolar tert-butoxy group could enhance the solubility of the resulting polyaniline in organic solvents, a significant challenge in the processing of the parent polyaniline. researchgate.net

Electronic Properties: The electronic nature of the substituents on the aniline ring directly impacts the electronic properties of the corresponding polymer. acs.org The interplay between the electron-donating tert-butoxy group and the electron-withdrawing chloro group could lead to polymers with tailored band gaps and conductivity levels.

Morphology and Nanostructure: The conditions of polymerization, including the nature of the monomer, can influence the morphology of the resulting polymer, leading to the formation of nanotubes, nanorods, or other nanostructures with unique properties. nih.gov

The Kabachnik-Fields reaction is another versatile method for preparing functional polymers, particularly those with applications in chelation and biomedicine. mdpi.com While this reaction typically involves aldehydes or ketones, amines, and phosphites, the amino group of this compound presents a potential site for its incorporation into polymeric backbones via this or similar multi-component reactions. This could lead to the development of novel polymers with specific recognition sites for metal ions or biological molecules.

The table below summarizes the potential impact of incorporating this compound into polymeric structures.

FeaturePotential Impact on Polymer Properties
Bulky Tert-butoxy Group Increased solubility in organic solvents, modified chain packing and morphology.
Chloro Substituent Altered electronic properties, potential for further functionalization.
Aniline Backbone Intrinsic conductivity, redox activity, potential for electrochromic and sensor applications.

Methodological Innovations Driven by Research on this compound

The synthesis and study of complex molecules like this compound often necessitate the development of new and refined experimental and computational methods.

Development of Novel Reaction Conditions and Catalytic Systems

The synthesis of substituted anilines is a fundamental transformation in organic chemistry, with significant implications for the pharmaceutical and materials industries. nih.gov The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful tool for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.orglibretexts.org Research into the synthesis of this compound and its derivatives could drive the development of new and more efficient catalyst systems for this reaction, particularly for sterically hindered or electronically challenging substrates. nih.govresearchgate.net

Key areas of innovation could include:

Ligand Design: The development of new phosphine or N-heterocyclic carbene (NHC) ligands that can facilitate the coupling of bulky amines or aryl halides at lower catalyst loadings and under milder reaction conditions. nih.gov

Aqueous and Solvent-Free Conditions: The exploration of more environmentally benign reaction conditions, such as the use of water as a solvent or solvent-free systems, is a major trend in green chemistry. researchgate.net

Alternative Coupling Partners: Research may also focus on expanding the scope of the reaction to include alternative coupling partners, such as aryl tosylates or other pseudohalides. nih.gov

The table below highlights potential advancements in catalytic systems driven by the synthesis of complex anilines.

Catalytic System ComponentArea of Innovation
Palladium Precatalyst Development of more active and air-stable precatalysts.
Ligand Design of ligands for improved efficiency with hindered substrates.
Base and Solvent Exploration of weaker bases and greener solvent systems.

Advancements in Spectroscopic Characterization Techniques for Aniline Derivatives

The unambiguous characterization of substituted anilines is crucial for understanding their structure and properties. The unique combination of a bulky alkoxy group and a halogen atom in this compound presents both challenges and opportunities for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The analysis of the ¹H and ¹³C NMR spectra of this compound and related compounds can provide detailed information about their electronic structure and conformation. The development of advanced NMR techniques and computational methods for predicting NMR chemical shifts can aid in the structural elucidation of complex aniline derivatives. researchgate.net

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy provides valuable information about the functional groups and molecular structure. researchgate.netresearchgate.net The study of the IR and Raman spectra of this compound can help to refine the assignment of vibrational modes for substituted anilines, particularly those with complex substitution patterns.

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation patterns of organic molecules. nist.govresearchgate.net The analysis of the mass spectrum of this compound can provide insights into its stability and fragmentation pathways, which is particularly relevant for its detection and identification in complex mixtures. nih.gov

The following table summarizes the key spectroscopic techniques and the information they can provide for this compound.

Spectroscopic TechniqueInformation Obtained
¹H and ¹³C NMR Chemical environment of protons and carbons, molecular connectivity.
IR and Raman Spectroscopy Presence of functional groups, molecular vibrations.
Mass Spectrometry Molecular weight, elemental composition, fragmentation patterns.

Refinements in Computational Modeling of Halo- and Alkoxy-Aromatics

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the structure, properties, and reactivity of molecules. researchgate.netresearchgate.netaljest.net The study of this compound provides an excellent platform for refining computational models for halo- and alkoxy-substituted aromatic compounds.

Key areas of refinement include:

Accurate Prediction of Electronic Properties: The development of computational methods that can accurately predict the electronic properties of substituted anilines, such as their ionization potentials, electron affinities, and dipole moments, is crucial for designing new materials with desired properties. acs.orgresearchgate.net

Modeling of Intermolecular Interactions: The bulky tert-butoxy group can influence the intermolecular interactions of this compound, which in turn affects its physical properties and crystal packing. Refined computational models are needed to accurately describe these non-covalent interactions.

Simulation of Spectroscopic Data: The accurate prediction of NMR, IR, and UV-Vis spectra through computational methods can greatly assist in the interpretation of experimental data and the structural elucidation of new compounds. bohrium.comijcce.ac.ir

The table below outlines the areas of refinement in computational modeling that can be advanced through the study of molecules like this compound.

Computational Modeling AspectArea of Refinement
Electronic Structure Methods Improved accuracy for predicting properties of substituted aromatics.
Basis Sets Development of basis sets that better describe halogen and alkoxy groups.
Solvation Models More accurate representation of solvent effects on molecular properties.

Emerging Research Directions and Interdisciplinary Investigations involving this compound

The unique structural and electronic properties of this compound make it a promising candidate for exploration in a variety of interdisciplinary research areas.

Medicinal Chemistry: Halogenated organic compounds play a significant role in medicinal chemistry, with many approved drugs containing chlorine atoms. nih.gov The presence of both a chloro and a tert-butoxy group on the aniline ring of this compound could lead to the discovery of new bioactive molecules with potential therapeutic applications. Its role as a scaffold or intermediate in the synthesis of more complex drug candidates is an active area of investigation. chemicalbook.comprinceton.edu

Materials Science: As discussed previously, the incorporation of this compound into polymeric architectures could lead to the development of new functional materials with tailored electronic and physical properties. mdpi.comkowachemical.com Further research into the polymerization of this monomer and the characterization of the resulting polymers is warranted.

Supramolecular Chemistry: The bulky tert-butoxy group and the potential for hydrogen bonding through the amino group make this compound an interesting building block for the construction of supramolecular assemblies. These assemblies could find applications in areas such as molecular recognition, sensing, and catalysis.

The interdisciplinary nature of research involving this compound is expected to lead to new discoveries and applications in the years to come.

Q & A

Q. What spectroscopic techniques are essential for characterizing 2-(tert-butoxy)-5-chloroaniline?

  • Methodological Answer : Characterization requires a combination of techniques:
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the aromatic ring substitution pattern, tert-butoxy group (-OC(CH3_3)3_3), and amine (-NH2_2) protons. The tert-butyl group shows a singlet at ~1.3 ppm (9H) in 1^1H NMR, while the aromatic protons split into distinct signals .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 183.68 (C10_{10}H14_{14}ClN), with fragmentation patterns reflecting loss of the tert-butoxy group (-OC(CH3_3)3_3) .
  • Infrared Spectroscopy (IR) : Peaks at ~3400 cm1^{-1} (N-H stretch), ~1250 cm1^{-1} (C-O-C of tert-butoxy), and ~750 cm1^{-1} (C-Cl) confirm functional groups .

Table 1 : Expected 1^1H NMR Signals (CDCl3_3)

Proton EnvironmentChemical Shift (ppm)Multiplicity
tert-Butyl (C(CH3_3)3_3)1.3Singlet
Aromatic H (para to Cl)6.8–7.2Doublet
Aromatic H (meta to Cl)6.5–6.7Doublet

Q. What are common synthetic routes for this compound?

  • Methodological Answer : Synthesis typically involves:
  • Step 1 : Chlorination of a phenol precursor . For example, selective chlorination of 3-tert-butoxyaniline using Cl2_2/FeCl3_3 under controlled conditions to avoid over-substitution.
  • Step 2 : Protection/deprotection strategies . The tert-butoxy group may be introduced via alkylation of a phenol intermediate with tert-butyl bromide in the presence of a base (e.g., K2_2CO3_3) .
  • Key Challenge : Ensuring regioselectivity for chloro-substitution at the 5-position relative to the amine. Computational modeling (DFT) can predict electrophilic aromatic substitution preferences .

Advanced Research Questions

Q. How does steric hindrance from the tert-butoxy group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The bulky tert-butoxy group at the 2-position sterically shields the ortho positions, directing reactions (e.g., Suzuki coupling) to the para position relative to the amine. For example:
  • Palladium-catalyzed coupling : Reactivity at the 5-chloro position is enhanced due to reduced steric hindrance compared to the 2-tert-butoxy site. This selectivity is confirmed by X-ray crystallography of intermediates .
  • Experimental Design : Use sterically demanding ligands (e.g., SPhos) to suppress unwanted side reactions. Monitor regioselectivity via LC-MS and 1^1H NMR .

Q. What strategies stabilize this compound under acidic/basic conditions?

  • Methodological Answer : The tert-butoxy group is acid-labile, requiring:
  • pH Control : Conduct reactions in neutral or mildly acidic conditions (pH 4–6). Avoid strong acids (e.g., H2_2SO4_4) to prevent cleavage of the tert-butoxy group.
  • Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition above 150°C. Store at room temperature in inert atmospheres .
  • Alternative Protecting Groups : For harsh conditions, replace tert-butoxy with stable groups (e.g., benzyl ethers), then deprotect post-synthesis .

Q. How can computational chemistry predict reaction pathways for derivatives of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate activation energies for electrophilic substitution at different ring positions. For example, Fukui indices identify the 5-chloro position as the most electrophilic site .
  • Molecular Dynamics (MD) : Simulate steric effects of the tert-butoxy group on transition states. Compare with experimental yields to validate models .

Data Contradictions and Validation

Resolving discrepancies in reported physical properties (e.g., melting point vs. liquid state):

  • Analysis : describes this compound as a liquid at room temperature, conflicting with some analogs (e.g., tert-butyl esters in ).
  • Validation : Confirm purity via HPLC (>98%) and differential scanning calorimetry (DSC) to rule out impurities affecting phase behavior. Cross-reference with X-ray data for crystalline derivatives .

Applications in Drug Discovery

Q. Is this compound a viable intermediate for bioactive molecules?

  • Methodological Answer : While direct evidence is limited, structural analogs (e.g., tert-butyl-containing pharmaceuticals in ) suggest potential. For example:
  • Antimicrobial Agents : Introduce sulfonamide groups at the 5-chloro position.
  • Kinase Inhibitors : Couple the amine group to heterocyclic scaffolds via Buchwald-Hartwig amination. Validate bioactivity via in vitro assays .

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